molecular formula C15H14FNOS B2821683 1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-59-4

1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2821683
CAS No.: 1091380-59-4
M. Wt: 275.34
InChI Key: GONMXPWWWVUBFQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophenylmethyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the thiophenylmethyl group. These groups are then coupled using cyclopropanation reactions under specific conditions, such as the use of strong bases or catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiophenylmethyl group could modulate the compound's activity through additional interactions.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

  • N-[(Thiophen-2-yl)methyl]cyclopropane-1-carboxamide: This compound lacks the fluorophenyl group, highlighting the importance of the fluorine atom in the overall activity.

Uniqueness: 1-(4-Fluorophenyl)-N-[(thiophen-2-yl)methyl]cyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-5-3-11(4-6-12)15(7-8-15)14(18)17-10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMXPWWWVUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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